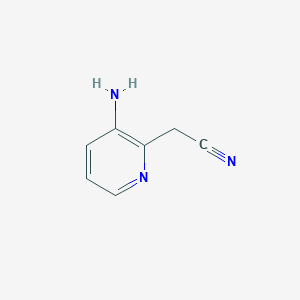

2-(3-Aminopyridin-2-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

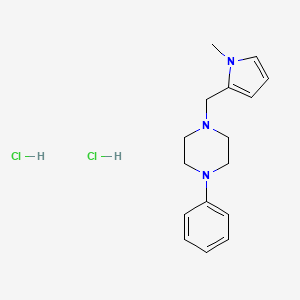

“2-(3-Aminopyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is typically stored in a dark place at room temperature .

Molecular Structure Analysis

The InChI code for “2-(3-Aminopyridin-2-yl)acetonitrile” is 1S/C7H7N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3,9H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-(3-Aminopyridin-2-yl)acetonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Molecular Imprinting

A study by Cummins, Duggan, and McLoughlin (2005) demonstrated the successful molecular imprinting of 2-aminopyridine in acrylic and sol–gel-based polymers. These polymers showed varying degrees of affinity in rebinding the original template and structural analogs, highlighting the potential of 2-(3-Aminopyridin-2-yl)acetonitrile in molecular imprinting applications (Cummins, Duggan, & McLoughlin, 2005).

Metal Complex Bonding

Standfest-Hauser et al. (2003) explored the bonding modes of 2-aminopyridine with ruthenium(II) fragments. This study provides insights into the interaction of 2-aminopyridine derivatives with metal complexes, useful in the development of new materials and catalysts (Standfest-Hauser, Mereiter, Schmid, & Kirchner, 2003).

Electrochemical Polymerization

Koketsu, Kato, Ando, and Fujimura (1993) investigated the electrochemical polymerization of 3-aminopyridine in acetonitrile. The resulting poly(3-aminopyridine) polymer exhibited semiconducting properties and photoresponse, suggesting potential applications in electronic materials (Koketsu, Kato, Ando, & Fujimura, 1993).

Electrocatalysis

Feroci et al. (2014) highlighted the use of electrogenerated acetonitrile anion for the alkylation of N-Boc-4-aminopyridine, leading to high yields of N-alkylated 4-aminopyridines. This study indicates the role of 2-(3-Aminopyridin-2-yl)acetonitrile in electrocatalysis and synthetic chemistry (Feroci, Chiarotto, Forte, Simonetti, D'Auria, Maes, De Vita, Scipione, Friggeri, Di Santo, & Tortorella, 2014).

Synthesis of N-Pyridinylacetamides

Chudinov, Dovbnya, Krasnokutskaya, Ogorodnikov, and Filimonova (2016) demonstrated the synthesis of N-pyridinylacetamides through the diazotization of aminopyridines. This process provides a general method for synthesizing 2-, 3-, and 4-N-pyridinylacetamides, underlining the importance of 2-(3-Aminopyridin-2-yl)acetonitrile in organic synthesis (Chudinov, Dovbnya, Krasnokutskaya, Ogorodnikov, & Filimonova, 2016).

Photodissociation Studies

Tu et al. (2015) conducted a study on the photodissociation of acetonitrile ligands in ruthenium polypyridyl complexes, shedding light on the photophysical behavior of these complexes. This research contributes to the understanding of 2-(3-Aminopyridin-2-yl)acetonitrile's role in photochemical reactions (Tu, Mazumder, Endicott, Turro, Kodanko, & Schlegel, 2015).

Safety and Hazards

properties

IUPAC Name |

2-(3-aminopyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFOJSSSVSGJIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopyridin-2-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)

![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)